N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
CAS No.: 1788589-75-2
Cat. No.: VC6337786
Molecular Formula: C17H12F2N2O3
Molecular Weight: 330.291
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788589-75-2 |
|---|---|
| Molecular Formula | C17H12F2N2O3 |
| Molecular Weight | 330.291 |
| IUPAC Name | N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
| Standard InChI | InChI=1S/C17H12F2N2O3/c18-17(19)23-13-8-4-7-12(9-13)21-15(22)16-20-10-14(24-16)11-5-2-1-3-6-11/h1-10,17H,(H,21,22) |
| Standard InChI Key | XKTUZAZFYJFHCN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Introduction
The compound N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic organic molecule that belongs to the oxazole class of compounds. Oxazoles are five-membered heterocyclic rings containing nitrogen, oxygen, and carbon atoms. These compounds are of interest in pharmaceutical and chemical research due to their diverse biological activities and potential applications.
Biological Activities
Oxazole derivatives have been studied for their potential therapeutic applications:
-
Antimicrobial Activity: Some oxazoles show efficacy against bacterial and fungal pathogens.
-
Anticancer Activity: Certain derivatives exhibit cytotoxic effects against cancer cell lines.
-
Neuroprotective Effects: Some compounds may have potential in treating neurodegenerative diseases.
Synthesis and Characterization
The synthesis of oxazole derivatives typically involves condensation reactions between appropriate precursors. Characterization often includes spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Synthesis Methods
-
Condensation Reactions: Commonly used to form the oxazole ring.
-
Substitution Reactions: Used to introduce specific functional groups.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): H and C NMR for structural confirmation.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
N-[4-(difluoromethoxy)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide
This compound, similar in structure to the one of interest, has a molecular weight of 330.29 g/mol and exhibits specific drug-like properties, such as a logP of 3.8121, indicating moderate lipophilicity .
Other Oxazole Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume